molecular formula C12H16N2O3 B7413128 N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide

N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide

Cat. No.: B7413128
M. Wt: 236.27 g/mol
InChI Key: UJKWUYYGFTUVOD-UHFFFAOYSA-N
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Description

N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group at the 4-position and an oxane-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and oxane-2-carboxylic acid.

    Formation of Hydroxymethyl Group: The hydroxymethyl group is introduced at the 4-position of the pyridine ring through a hydroxymethylation reaction.

    Amidation: The oxane-2-carboxylic acid is then converted to its corresponding amide by reacting with an appropriate amine under amidation conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The oxane-2-carboxamide group can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Formation of N-[4-(carboxyl)pyridin-3-yl]oxane-2-carboxamide.

    Reduction: Formation of N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Uniqueness

N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxymethyl and oxane-2-carboxamide groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-8-9-4-5-13-7-10(9)14-12(16)11-3-1-2-6-17-11/h4-5,7,11,15H,1-3,6,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKWUYYGFTUVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NC2=C(C=CN=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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